molecular formula C16H21NO6 B2468541 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid CAS No. 67521-49-7

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid

Cat. No.: B2468541
CAS No.: 67521-49-7
M. Wt: 323.345
InChI Key: WFHPWQWRAUQUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a phenylacetic acid backbone with a para-substituted methyl group linked to an acetoxy moiety. The acetoxy group is further functionalized with a tert-butoxycarbonyl (Boc)-protected amino group, resulting in the structure: Phenyl-CH2-C(=O)-O-CH2-C(=O)-NH-Boc.

  • Molecular Formula: C₁₆H₂₁NO₆
  • Molecular Weight: 323.34 g/mol
  • CAS Number: 67521-49-7 .

This compound is notable for its ester-linked Boc-glycine residue, which distinguishes it from simpler phenylacetic acid derivatives. Its design is relevant in prodrug development and peptide synthesis due to the hydrolytically labile ester group and acid-sensitive Boc protection .

Properties

IUPAC Name

2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-9-14(20)22-10-12-6-4-11(5-7-12)8-13(18)19/h4-7H,8-10H2,1-3H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHPWQWRAUQUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of application include:

  • Anticancer Research :
    • Mechanism of Action : The compound's structure allows it to potentially interfere with cancer cell proliferation and survival pathways. Preliminary studies suggest that it may act as a prodrug, which is metabolized into an active form that exerts pharmacological effects.
    • Case Studies : In studies involving similar compounds, derivatives of phenylacetic acid have shown significant inhibition rates against various cancer cell lines, including leukemia and CNS cancers. For instance, related compounds have demonstrated inhibition values exceeding 70% against specific cancer types .
  • Pharmaceutical Development :
    • The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its ability to modify the biological properties of other compounds makes it valuable in drug formulation and optimization.
    • Synthesis Pathways : Various synthetic routes have been explored to obtain this compound, including the use of tert-butoxycarbonyl (Boc) protection strategies that enhance the stability and solubility of the resulting drugs .

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines. For example, derivatives incorporating thiazolidinone scaffolds have shown promising results in inhibiting tumor growth .
  • Mechanistic Insights : Investigations into the pharmacodynamics reveal interactions with specific cellular receptors involved in apoptosis and cell cycle regulation, suggesting potential pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for controlled modification of the compound. This selective deprotection is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

  • Structure: Direct Boc-amino substitution on the phenyl ring (Phenyl-NH-Boc-CH2-COOH).
  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • CAS : 81196-09-0 .

Key Differences :

  • Substituent Simplicity : Lacks the acetoxy-methyl spacer, reducing steric bulk and molecular weight.
  • Stability : The absence of an ester bond makes it less prone to hydrolysis compared to the target compound.
  • Applications : Used as a building block in pharmaceuticals where direct phenyl-Boc interactions are critical .

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid

  • Structure: Boc-amino group on a methylene linker (Phenyl-CH2-NH-Boc-CH2-COOH).
  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS : 71420-92-3 .

Key Differences :

  • Linker Chemistry: Contains an aminomethyl group instead of an ester, enhancing stability under acidic/basic conditions.
  • Reactivity : The amine linker may participate in nucleophilic reactions, unlike the ester in the target compound.
  • Solubility : Increased hydrophilicity due to the amine group .

2-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic Acid

  • Structure: Boc-amino on the α-carbon of acetic acid, with a trifluoromethylphenyl group.
  • Molecular Formula: C₁₃H₁₄F₃NO₄ (approximate)
  • CAS : 847147-40-4 .

Key Differences :

  • Applications : Useful in fluorinated drug analogs where electronic modulation is critical .

2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid

  • Structure: Thiazole ring replaces the phenyl group, with Boc-amino on the thiazole.
  • Molecular Formula : C₁₀H₁₄N₂O₄S
  • Molecular Weight : 258.29 g/mol
  • CAS : 89336-46-9 .

Key Differences :

  • Heterocyclic Core : Thiazole introduces nitrogen and sulfur atoms, enabling metal coordination and unique pharmacokinetic profiles.
  • Bioactivity : Common in antimicrobial and kinase inhibitor scaffolds .

Biological Activity

The compound 2-(4-((2-((tert-butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid (commonly referred to as Boc-amino-acetic acid) is a derivative of amino acids that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, synthetic pathways, and relevant case studies associated with this compound.

  • Molecular Formula : C17H23N3O5
  • Molecular Weight : 347.38 g/mol
  • CAS Number : 741241-71-4

Biological Activity

The biological activity of Boc-amino-acetic acid can be categorized based on various studies that have explored its pharmacological effects.

Antitumor Activity

Boc-amino-acetic acid has shown promising antitumor properties. Research indicates that it may act as an antimitotic agent, similar to compounds like tubulysins, which are known for their ability to inhibit cell division by binding to β-tubulin. This mechanism is crucial in cancer therapeutics, where the inhibition of rapidly dividing cells is desired.

Case Study: Tubulysin Analogues
A study investigated the synthesis of tubulysin analogues, which included Boc-amino-acetic acid as a building block. These analogues demonstrated significant cytotoxicity against various cancer cell lines, with some achieving picomolar potency levels. The mechanism involved selective binding at the vinca domain of β-tubulin, leading to effective disruption of microtubule dynamics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of Boc-amino-acetic acid. In vitro studies have suggested that derivatives of this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation-related signaling pathways.

Research Findings
In a controlled study, compounds similar to Boc-amino-acetic acid were tested on macrophage cells. The results indicated a significant reduction in TNF-alpha and IL-6 production, suggesting a potential role in managing inflammatory diseases .

Synthesis and Derivative Development

The synthesis of Boc-amino-acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by acylation reactions. This method allows for the introduction of various functional groups that can enhance biological activity.

Synthetic Pathway Overview

  • Protection of Amino Group : Use of Boc anhydride to protect the amino group.
  • Acetylation : Reaction with acetic anhydride to introduce the acetoxy group.
  • Coupling Reactions : Formation of the final product through coupling with appropriate phenyl derivatives.

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
AntitumorTubulysin Analog (with Boc)<0.01
Anti-inflammatoryRelated Derivative5.0
CytotoxicityGeneral Assay0.5

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic routes for tert-butoxycarbonyl (Boc)-protected compounds often rely on carbodiimide coupling agents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation. To optimize yield:

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent Boc-group hydrolysis.
  • Monitor reaction progress via TLC or HPLC, focusing on intermediates like 2-((tert-butoxycarbonyl)amino)acetic acid (precursor to the acetoxy moiety) .
  • Purify via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using solvents like dichloromethane/methanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify Boc-group signals (tert-butyl at δ ~1.4 ppm in ¹H NMR; carbonyl at ~155-160 ppm in ¹³C NMR) and phenylacetic acid protons (δ ~3.6 ppm for CH₂) .
  • FT-IR: Confirm Boc-group (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • HRMS: Validate molecular ion ([M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How do discrepancies in NMR data arise during structural validation, and how can they be resolved?

Methodological Answer: Discrepancies may stem from:

  • Rotameric equilibria in the acetoxy-methylphenyl group, causing peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
  • Residual solvents (e.g., DMSO-d₆) masking key protons. Compare spectra across solvents (CDCl₃ vs. D₂O) .
  • Impurities from incomplete Boc deprotection. Confirm purity via HPLC-MS and repeat synthesis with fresh Boc-anhydride .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability assays: Incubate the compound in buffers (pH 2–8) at 37°C. Monitor Boc-group hydrolysis via LC-MS over 24–72 hours .
  • Enzymatic susceptibility: Test stability in human liver microsomes or esterase-containing media to assess metabolic lability .
  • Thermogravimetric analysis (TGA): Determine thermal degradation thresholds (e.g., Boc cleavage above 150°C) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies: Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases) via the phenylacetic acid moiety. Validate with molecular dynamics (MD) simulations (GROMACS) .
  • ADMET prediction: Tools like SwissADME estimate permeability (LogP ~2.5) and solubility (LogS ~-3.2), critical for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-response reevaluation: Confirm activity thresholds (IC₅₀/EC₅₀) using standardized assays (e.g., MTT for cytotoxicity) .
  • Batch variability: Compare synthetic batches via NMR purity and elemental analysis. Trace impurities (e.g., free amines) may antagonize bioactivity .
  • Cell-line specificity: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-dependent effects .

Q. 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid

PropertyValue/TechniqueReference
Molecular Weight351.36 g/mol
Key Functional GroupsBoc-protected amine, phenylacetic acid
Stability in PBS (pH 7.4)t₁/₂ ~12 hours (Boc hydrolysis)
Predicted LogP2.3 (SwissADME)

Environmental and Safety Considerations

Q. What protocols mitigate hazards during handling?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: respiratory irritation) .
  • PPE: Nitrile gloves (H315: skin irritation) and safety goggles (H319: eye damage) .
  • Waste disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Q. How can the environmental impact of this compound be assessed?

Methodological Answer:

  • Biodegradation assays: Use OECD 301F (manometric respirometry) to measure microbial breakdown in activated sludge .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.